molecular formula C23H31BN2O2 B1404550 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine CAS No. 2096339-39-6

1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine

Cat. No. B1404550
M. Wt: 378.3 g/mol
InChI Key: LWYSIPMQLIRJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine” is a complex organic compound. It seems to contain a piperazine ring, which is a common feature in many pharmaceuticals, and a boronic ester group, which is often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray single crystal diffraction and DFT analysis .


Chemical Reactions Analysis

The chemical stability of similar compounds has been estimated by calculating the HOMO and LUMO energies and their orbital energy gap .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has a molecular weight of 219.09 g/mol . Another compound, “1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole”, has a density of 0.9642 g/mL at 25 °C .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Application: This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method: The exact method and parameters would depend on the specific reaction conditions, but generally, this involves mixing the alkylbenzene with the catalyst and the boron compound under controlled conditions .
    • Results: The result is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Application: This compound is used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Method: Again, the exact method and parameters would depend on the specific reaction conditions, but generally, this involves mixing the alkyne or alkene with the catalyst and the boron compound under controlled conditions .
    • Results: The result is the formation of a boron-containing compound .
  • Coupling with Aryl Iodides

    • Application: This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • Method: The exact method and parameters would depend on the specific reaction conditions, but generally, this involves mixing the aryl iodide with the catalyst and the boron compound under controlled conditions .
    • Results: The result is the formation of aryl boronates .
  • Asymmetric Hydroboration of 1,3-Enynes

    • Application: This compound can be used for the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
    • Method: The exact method and parameters would depend on the specific reaction conditions, but generally, this involves mixing the 1,3-enyne with the boron compound under controlled conditions .
    • Results: The result is the formation of chiral allenyl boronates .
  • Synthesis of Biologically Active Compounds

    • Application: This compound can be used in the synthesis of biologically active compounds such as crizotinib .
    • Method: The exact method and parameters would depend on the specific reaction conditions, but generally, this involves a multi-step synthesis process using this compound as a starting material .
    • Results: The result is the formation of the desired biologically active compound .
  • Synthesis of Conjugated Copolymers

    • Application: This compound can be used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Method: The exact method and parameters would depend on the specific reaction conditions, but generally, this involves a polymerization process using this compound as a monomer .
    • Results: The result is the formation of the desired conjugated copolymer .
  • Synthesis of Biologically Active Compounds

    • Application: This compound can be used in the synthesis of biologically active compounds such as crizotinib .
    • Method: The exact method and parameters would depend on the specific reaction conditions, but generally, this involves a multi-step synthesis process using this compound as a starting material .
    • Results: The result is the formation of the desired biologically active compound .
  • Synthesis of Conjugated Copolymers

    • Application: This compound can be used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Method: The exact method and parameters would depend on the specific reaction conditions, but generally, this involves a polymerization process using this compound as a monomer .
    • Results: The result is the formation of the desired conjugated copolymer .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Application: This compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions .
    • Method: The exact method and parameters would depend on the specific reaction conditions, but generally, this involves mixing the boron compound with the other reactants under controlled conditions .
    • Results: The result is the formation of the desired cross-coupled product .
  • Transesterification Reactions

    • Application: This compound can be used as a reagent for transesterification reactions .
    • Method: The exact method and parameters would depend on the specific reaction conditions, but generally, this involves mixing the boron compound with the other reactants under controlled conditions .
    • Results: The result is the formation of the desired ester .
  • Preparation of Aminothiazoles as γ-secretase Modulators

    • Application: This compound can be used in the preparation of aminothiazoles as γ-secretase modulators .
    • Method: The exact method and parameters would depend on the specific reaction conditions, but generally, this involves a multi-step synthesis process using this compound as a starting material .
    • Results: The result is the formation of the desired aminothiazole .
  • Preparation of Amino-pyrido-indol-carboxamides as Potential JAK2 Inhibitors

    • Application: This compound can be used in the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
    • Method: The exact method and parameters would depend on the specific reaction conditions, but generally, this involves a multi-step synthesis process using this compound as a starting material .
    • Results: The result is the formation of the desired amino-pyrido-indol-carboxamide .

properties

IUPAC Name

1-phenyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31BN2O2/c1-22(2)23(3,4)28-24(27-22)20-10-8-9-19(17-20)18-25-13-15-26(16-14-25)21-11-6-5-7-12-21/h5-12,17H,13-16,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYSIPMQLIRJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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